Diastereoselective Reduction of Ketimines Derived from (R)-3,4-Dihydroxybutan-2-one for ES-285 Synthesis
In the synthesis of the anticancer agent ES‑285 (spisulosine), (R)-3,4‑dihydroxybutan‑2‑one is used as a chiral template to install the requisite (2S,3S) configuration. Direct comparison with alternative starting materials demonstrates that (R)-3,4‑dihydroxybutan‑2‑one provides the correct stereochemistry, while (R)-2,3‑di‑O‑benzylglyceraldehyde yields the wrong diastereomer [1]. Sodium borohydride reduction of pre‑synthesised N‑benzylimines derived from (R)-3,4‑dihydroxybutan‑2‑one produced the target (2S,3S)‑aminodiol intermediates in 61–64 % isolated yield [1].
| Evidence Dimension | Diastereoselectivity and yield of the key aminodiol intermediate |
|---|---|
| Target Compound Data | 61–64 % yield of (2S,3S)-aminodiol with required anti configuration |
| Comparator Or Baseline | (R)-2,3‑di‑O‑benzylglyceraldehyde gives the wrong diastereomer (0 % desired isomer); previous route using methyl Grignard addition to a different imine achieved 69 % yield with 96:4 dr |
| Quantified Difference | 61–64 % yield of the correct stereoisomer vs. 0 % from the alternative aldehyde; enables a complementary synthetic strategy to the Grignard‑based route |
| Conditions | NaBH₄ reduction of pre‑synthesised N‑benzylimines in methanol at room temperature |
Why This Matters
The (R) enantiomer is the only viable starting material for this specific synthetic route; using the (S) enantiomer or achiral alternatives would not deliver the (2S,3S) stereochemistry essential for ES‑285 biological activity.
- [1] Allepuz, A. C.; Badorrey, R.; Díaz de Villegas, M. D.; Gálvez, J. A. Diastereoselective reduction of ketimines derived from (R)-3,4-dihydroxybutan-2-one: an alternative route to key intermediates for the synthesis of anticancer agent ES-285. Tetrahedron: Asymmetry 2010, 21 (4), 503–506. DOI: 10.1016/j.tetasy.2010.02.012. View Source
